Cas no 1806274-37-2 (5-Difluoromethoxy-2,3-dimethylanisole)

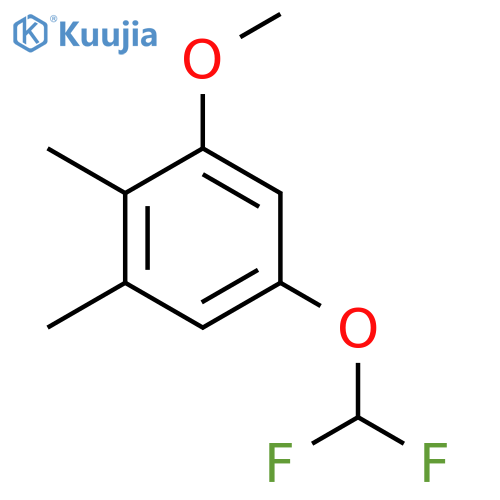

1806274-37-2 structure

商品名:5-Difluoromethoxy-2,3-dimethylanisole

CAS番号:1806274-37-2

MF:C10H12F2O2

メガワット:202.197890281677

CID:5004743

5-Difluoromethoxy-2,3-dimethylanisole 化学的及び物理的性質

名前と識別子

-

- 5-Difluoromethoxy-2,3-dimethylanisole

-

- インチ: 1S/C10H12F2O2/c1-6-4-8(14-10(11)12)5-9(13-3)7(6)2/h4-5,10H,1-3H3

- InChIKey: CRMMXHXCKYHDRX-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=C(C(C)=C(C)C=1)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 176

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 18.5

5-Difluoromethoxy-2,3-dimethylanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009797-1g |

5-Difluoromethoxy-2,3-dimethylanisole |

1806274-37-2 | 97% | 1g |

1,549.60 USD | 2021-07-06 | |

| Alichem | A010009797-500mg |

5-Difluoromethoxy-2,3-dimethylanisole |

1806274-37-2 | 97% | 500mg |

847.60 USD | 2021-07-06 | |

| Alichem | A010009797-250mg |

5-Difluoromethoxy-2,3-dimethylanisole |

1806274-37-2 | 97% | 250mg |

494.40 USD | 2021-07-06 |

5-Difluoromethoxy-2,3-dimethylanisole 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1806274-37-2 (5-Difluoromethoxy-2,3-dimethylanisole) 関連製品

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量